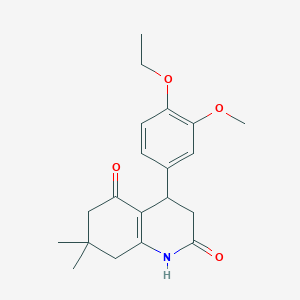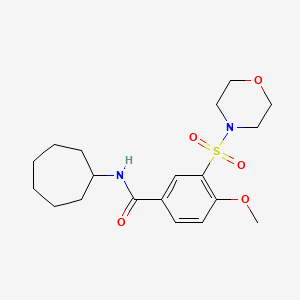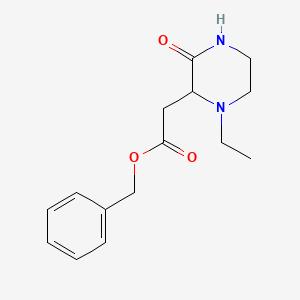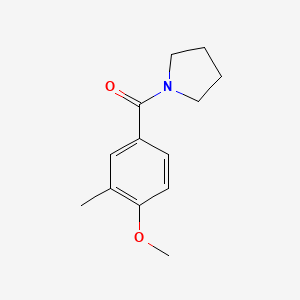
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as PQQ, is a redox cofactor that is involved in several biological processes. It was first discovered in bacteria in 1979 and later found to be present in higher organisms, including plants and animals. PQQ has been shown to have a wide range of benefits, including its ability to act as an antioxidant, promote mitochondrial biogenesis, and enhance cognitive function.
Mechanism of Action
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione works by interacting with various enzymes and proteins in the body, including those involved in mitochondrial function and antioxidant defense. It has been shown to activate the PGC-1α pathway, which is involved in mitochondrial biogenesis, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against neurodegenerative diseases. Additionally, 7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to enhance mitochondrial function, increase energy production, and improve exercise performance.
Advantages and Limitations for Lab Experiments
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for use in lab experiments, including its ability to act as an antioxidant and promote mitochondrial biogenesis. However, there are also some limitations to its use, including the fact that it can be difficult to obtain in large quantities and that it can be expensive.
Future Directions
There are several potential future directions for research on 7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. Some of these include investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on exercise performance, and investigating its potential as a treatment for metabolic disorders such as diabetes. Additionally, further research is needed to fully understand the mechanisms of action of 7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and to determine the optimal dosages for its use.
Scientific Research Applications
7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been the subject of numerous scientific studies, with many researchers investigating its potential health benefits. Some of the areas of research include its ability to improve cognitive function, protect against neurodegenerative diseases, and promote mitochondrial biogenesis. Additionally, 7,7-dimethyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have antioxidant properties and may play a role in reducing inflammation.
properties
IUPAC Name |
7,7-dimethyl-4-(2-propoxyphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-9-24-17-8-6-5-7-13(17)14-10-18(23)21-15-11-20(2,3)12-16(22)19(14)15/h5-8,14H,4,9-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRITUTYZSQLKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![N-[3-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4434185.png)


![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4434197.png)
![N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4434198.png)

![N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4434208.png)
![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4434221.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4434229.png)

![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4434240.png)
![N-[2-(benzyloxy)phenyl]-2-furamide](/img/structure/B4434243.png)
